2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine
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Overview
Description
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The subsequent steps involve the introduction of the piperidine and pyridine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the piperidine and pyridine moieties.
5-Methyl-2-phenylthiazole: Another thiazole derivative with a phenyl group instead of the piperidine and pyridine moieties.
Uniqueness
What sets 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine apart from similar compounds is its complex structure, which allows for a broader range of chemical modifications and potential biological activities. The presence of both piperidine and pyridine moieties provides additional sites for functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,4-dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13-6-4-8-18(19-13)22-12-16-7-5-9-21(10-16)11-17-14(2)20-15(3)23-17/h4,6,8,16H,5,7,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAVQDLKIZBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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